(R)-5-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine
Description
Properties
IUPAC Name |
tert-butyl-[2-[(3R)-12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-3-yl]ethoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2OSSi/c1-17(2,3)23(4,5)21-9-8-11-6-7-12-13(11)14-15(18)19-10-20-16(14)22-12/h10-11H,6-9H2,1-5H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAASKVSKUEBKH-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1CCC2=C1C3=C(S2)N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC[C@H]1CCC2=C1C3=C(S2)N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2OSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101105559 | |
| Record name | (5R)-4-Chloro-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101105559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388894-05-0 | |
| Record name | (5R)-4-Chloro-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1388894-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5R)-4-Chloro-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101105559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-5-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine is a compound of interest due to its structural characteristics and potential biological activities. This article examines its synthesis, biological activity, and the mechanisms through which it may exert its effects.
Synthesis of the Compound
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step procedures that include cyclization and functionalization reactions. The compound can be synthesized through a series of reactions involving tert-butyldimethylsilyl (TBDMS) protection of hydroxyl groups, followed by alkylation and chlorination steps to introduce the chloro substituent. The TBDMS group enhances the stability and solubility of the compound during synthesis and biological evaluation .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thieno[2,3-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have been evaluated for their inhibitory effects on various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The MTT assay results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values suggesting effective inhibition of tumor cell growth .
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6b | HepG2 | 10 | Induction of apoptosis |
| 8 | MCF-7 | 15 | Inhibition of PI3K pathway |
| 9 | HCT-116 | 12 | EGFR inhibition |
Kinase Inhibition
In addition to anticancer activity, several thieno[2,3-d]pyrimidine derivatives have been investigated for their ability to inhibit specific kinases. Notably, compound 5 demonstrated potent inhibitory activity against FLT3 kinase, which is implicated in various hematological malignancies. The inhibition ranged from 41.4% to 83.5%, indicating a promising profile for further development as a targeted therapy .
The biological activity of this compound may involve multiple mechanisms:
- Apoptosis Induction : Several studies suggest that compounds within this class can activate apoptotic pathways in cancer cells.
- Kinase Inhibition : By targeting specific kinases such as FLT3 and EGFR, these compounds may disrupt signaling pathways essential for cancer cell survival and proliferation.
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at various phases, which contributes to their overall anticancer efficacy.
Case Study 1: HepG2 Cell Line
In a study examining the effects on HepG2 cells, compound 6b was found to induce apoptosis significantly at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in early apoptotic markers after treatment with this compound .
Case Study 2: MCF-7 Cell Line
Another study focused on MCF-7 cells demonstrated that compound 8 not only inhibited cell growth but also altered the expression levels of key proteins involved in the PI3K/Akt signaling pathway. This suggests a targeted approach in disrupting oncogenic signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structural and functional comparison with related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity :
- The TBDMS group in the target compound enhances lipophilicity compared to the polar benzodioxol or acetic acid groups in analogs . This may improve blood-brain barrier penetration but reduce aqueous solubility.
- The 4-chlorophenyl group in Compound 8 confers π-π stacking interactions, critical for binding to kinase domains , whereas the TBDMS-O-ethyl chain in the target compound likely prioritizes metabolic stability over direct target engagement.
Stereochemical Influence: The (R)-configuration in the target compound and its acetic acid analog () suggests enantioselective interactions with biological targets, such as enzymes or receptors . This contrasts with racemic or non-chiral analogs (e.g., Compound 8), which may exhibit reduced specificity.
Synthetic Utility :
- The TBDMS-protected compound is likely synthesized via silylation of a hydroxyl precursor (similar to ), whereas Compound 8 is formed through nucleophilic aromatic substitution . The core structure () is a common precursor for diverse derivatives .
Pharmacological Potential: The core thienopyrimidine structure () shows baseline antibacterial activity, while bulkier substituents (e.g., TBDMS, benzodioxol) expand applications to anticancer or kinase inhibition .
Research Findings and Data
Table 2: Comparative Physicochemical Properties
Notes:
- The TBDMS group increases LogP by ~2 units compared to the core structure, aligning with its role as a protective group for hydroxyl moieties in prodrug strategies .
- The acetic acid derivative () exhibits significantly higher solubility due to ionizable carboxylate groups, making it suitable for parenteral formulations .
Q & A
Q. What are the common synthetic routes for preparing (R)-5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the thieno[2,3-d]pyrimidine core. A general approach includes:
Cyclocondensation : Refluxing azomethine intermediates in glacial acetic acid with DMSO as a catalyst to form the pyrimidine ring .
Functionalization : Introducing the 4-chloro substituent via nucleophilic substitution or direct chlorination under controlled conditions (e.g., POCl₃ or Cl₂ gas) .
Silyl Protection : The tert-butyldimethylsilyl (TBS) group is introduced through a nucleophilic alkoxylation reaction, often using TBSCl in the presence of a base (e.g., imidazole or DMAP) .
Key characterization techniques include / NMR to confirm regiochemistry and LC-MS for purity assessment .
Q. How is the stereochemistry at the R-configuration confirmed in this compound?
- Methodological Answer : The R-configuration at the ethyl-TBS moiety is validated using:
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to confirm enantiomeric excess .
- X-ray Crystallography : Single-crystal diffraction analysis provides unambiguous stereochemical assignment, as demonstrated in structurally analogous cyclopenta-thienopyrimidine derivatives .
- Optical Rotation : Comparison of experimental optical rotation values with literature data for similar TBS-protected chiral centers .
Advanced Research Questions
Q. How can flow chemistry techniques optimize the synthesis of thieno[2,3-d]pyrimidine derivatives like this compound?
- Methodological Answer : Flow chemistry enables precise control over reaction parameters (temperature, residence time, mixing efficiency), which is critical for thermally sensitive intermediates (e.g., silyl-protected groups). Key steps include:
- Continuous Chlorination : Using microreactors to safely handle hazardous reagents like Cl₂ gas, minimizing side reactions .
- DoE (Design of Experiments) : Statistical optimization of variables (e.g., reagent stoichiometry, flow rate) to maximize yield and purity. For example, a Central Composite Design (CCD) can identify optimal TBS-protection conditions .
- In-line Analytics : Integration of FTIR or UV-vis spectroscopy for real-time monitoring of intermediate formation .
Q. What strategies mitigate contradictions in spectral data interpretation during structural elucidation?
- Methodological Answer : Discrepancies in NMR or mass spectra (e.g., unexpected splitting patterns or adducts) are addressed via:
- 2D NMR (COSY, HSQC, HMBC) : Resolving overlapping signals in complex heterocyclic systems by correlating - couplings .
- High-Resolution Mass Spectrometry (HRMS) : Differentiating between isobaric species (e.g., Cl vs. CH₃ adducts) with sub-ppm mass accuracy .
- Comparative Analysis : Benchmarking spectral data against structurally characterized analogs, such as 4-chlorophenyl-thienopyrimidines .
Q. How does the TBS-protecting group influence the reactivity of the ethyloxy side chain in downstream functionalization?
- Methodological Answer : The TBS group enhances stability during harsh reactions (e.g., chlorination) but requires tailored deprotection strategies:
- Selective Deprotection : Using tetrabutylammonium fluoride (TBAF) in THF to cleave the TBS group without disrupting the pyrimidine ring .
- Steric Effects : The bulky TBS group can hinder nucleophilic attacks at the ethyloxy chain, necessitating polar aprotic solvents (e.g., DMF) to improve accessibility .
- Kinetic Studies : Monitoring deprotection rates via NMR to optimize reaction conditions for minimal by-product formation .
Data-Driven Research Questions
Q. What computational methods are effective for docking studies of thieno[2,3-d]pyrimidine derivatives with biological targets?
- Methodological Answer : Molecular docking protocols for this compound class involve:
- Protein Preparation : Using tools like AutoDock Vina to refine target active sites (e.g., kinase domains) and assign partial charges .
- Conformational Sampling : Generating ligand conformers with the TBS-ethyloxy side chain in flexible torsion modes to explore binding poses .
- Binding Affinity Validation : Comparing docking scores (e.g., ΔG values) with experimental IC₅₀ data from in vitro assays for correlation analysis .
Q. How do electronic effects of the 4-chloro substituent impact the pyrimidine ring’s electrophilicity?
- Methodological Answer : The electron-withdrawing chloro group increases ring electrophilicity, which is quantified via:
- DFT Calculations : Computing Natural Population Analysis (NPA) charges to map electron density distribution .
- Reactivity Probes : Conducting nucleophilic aromatic substitution (SNAr) reactions with amines or thiols to measure rate constants .
- Hammett Studies : Correlating substituent σ values with reaction rates to establish linear free-energy relationships (LFERs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
